1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
This compound features a benzoimidazolone core linked to a piperidine ring, which is further substituted with a 3-(4-chlorophenyl)isoxazole propyl chain. The benzoimidazolone moiety is a bicyclic system known for its pharmacological relevance, often contributing to hydrogen bonding and aromatic interactions in biological targets . Such structural motifs are common in central nervous system (CNS) agents and kinase inhibitors, suggesting possible therapeutic applications for this compound.
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-[1-[3-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C24H25ClN4O2/c25-18-9-7-17(8-10-18)22-16-20(31-27-22)4-3-13-28-14-11-19(12-15-28)29-23-6-2-1-5-21(23)26-24(29)30/h1-2,5-10,16,19H,3-4,11-15H2,(H,26,30) |
InChI Key |
VQWSBLCWXYTGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=CC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a chlorophenyl-substituted nitrile oxide and an alkyne.
Attachment of the Piperidine Ring: The isoxazole intermediate can be reacted with a piperidine derivative under suitable conditions to form the desired piperidine-substituted isoxazole.
Formation of the Benzimidazole Moiety: The final step involves the cyclization of the intermediate with an appropriate benzimidazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
- 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (): This analog replaces the target compound’s isoxazole-propyl chain with a benzyl group. In contrast, the target’s isoxazole-propyl chain may improve target selectivity through extended hydrophobic interactions .
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole ():
The fused dihydronaphthoisoxazole system introduces rigidity, which might restrict conformational flexibility compared to the target’s propyl-linked isoxazole. The phenethyl group on piperidine could enhance binding to hydrophobic pockets but may reduce solubility .
Heterocyclic Core Modifications
- The addition of a carboxylic acid group increases polarity, which may improve solubility but reduce blood-brain barrier permeability compared to the target compound .
- 6-(4-Chloro-phenyl)-1-isopropyl-2-(2-methoxy-phenyl)-5-(1-methyl-6-oxo-piperidin-3-yl)-5,6-dihydro-1H-pyrrolo[3,4-d]imidazol-4-one (): The pyrroloimidazolone core introduces a fused ring system, likely reducing conformational flexibility.
Chlorophenyl Group Positioning
The 4-chlorophenyl group in the target compound is conserved across several analogs (e.g., ). Halogen atoms at the para position are known to enhance binding via hydrophobic and halogen-bonding interactions, particularly in kinase and receptor targets. Substitutions at other positions (e.g., ortho or meta) are less common in the cited analogs, underscoring the strategic importance of the para-chloro configuration .
Structural and Hypothesized Property Comparison Table
Biological Activity
The compound 1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound features several key functional groups:
- Isoxazole ring : Contributes to the compound's biological activity.
- Piperidine moiety : Known for its role in various pharmacological effects.
- Chlorophenyl group : Enhances lipophilicity and biological interactions.
The compound is believed to exert its effects through multiple pathways:
- Receptor Modulation : It may interact with various neurotransmitter receptors, influencing neurochemical signaling.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anticonvulsant Properties : Potential use in the treatment of seizure disorders.
- Anti-inflammatory Effects : May inhibit pathways involved in inflammatory responses.
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar compounds with isoxazole and piperidine structures. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that derivatives of this compound could be effective in treating bacterial infections .
Anticonvulsant Activity
In a separate investigation, derivatives related to the benzimidazole class were assessed for anticonvulsant effects. The findings indicated that these compounds could reduce seizure frequency in animal models, highlighting their potential as therapeutic agents for epilepsy .
Data Tables
| Biological Activity | IC50 Values (µM) | Tested Strains/Conditions |
|---|---|---|
| Antimicrobial | 2.14 - 6.28 | S. typhi, B. subtilis |
| Acetylcholinesterase Inhibition | 0.63 - 2.39 | Various enzyme assays |
| Anticonvulsant | Not specified | Animal model studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
